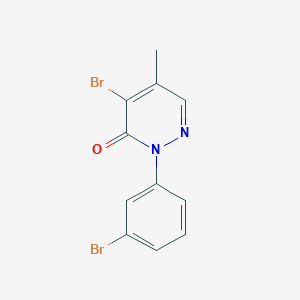
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of bromine atoms at the 4 and 3 positions of the phenyl and pyridazinone rings, respectively, and a methyl group at the 5 position of the pyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one typically involves the following steps:
Bromination: The starting material, 2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 2-Bromophenylboronic acid
- 4-Bromophenylacetic acid
- 3-Bromophenol
Comparison: 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and the pyridazinone ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propiedades
Número CAS |
68143-27-1 |
|---|---|
Fórmula molecular |
C11H8Br2N2O |
Peso molecular |
344.00 g/mol |
Nombre IUPAC |
4-bromo-2-(3-bromophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Br2N2O/c1-7-6-14-15(11(16)10(7)13)9-4-2-3-8(12)5-9/h2-6H,1H3 |
Clave InChI |
MEZLHOBTVKHIFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



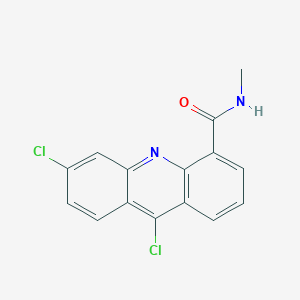

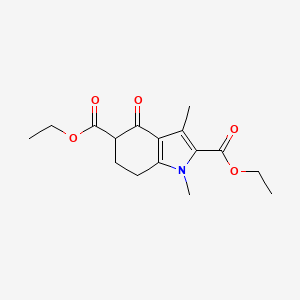
![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
methanone](/img/structure/B12911035.png)
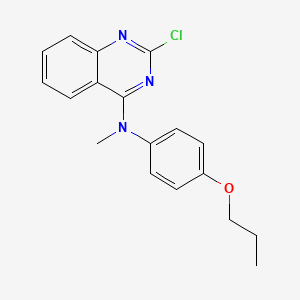
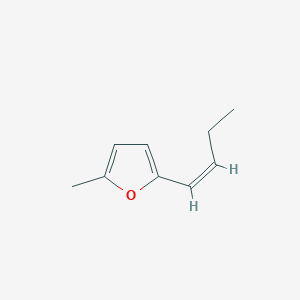
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)


